molecular formula C10H10N2O3 B040167 6-Nitrotryptophol CAS No. 120302-30-9

6-Nitrotryptophol

Cat. No.: B040167
CAS No.: 120302-30-9
M. Wt: 206.2 g/mol
InChI Key: WFCUGFZWUAOXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitrotryptophol is a derivative of tryptophol, characterized by the presence of a nitro group at the sixth position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrotryptophol typically involves the nitration of tryptophol. One common method includes the reaction of tryptophol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures to ensure the selective nitration at the sixth position of the indole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale nitration processes, similar to those used in laboratory synthesis. The scalability of the reaction would depend on optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Nitrotryptophol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Nitrotryptophol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems, particularly in the context of its parent compound, tryptophol, which is known to have biological activity.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 6-Nitrotryptophol is not fully elucidated. it is believed to interact with biological molecules through its nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 6-Nitrotryptophol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other derivatives.

Properties

IUPAC Name

2-(6-nitro-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-4-3-7-6-11-10-5-8(12(14)15)1-2-9(7)10/h1-2,5-6,11,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCUGFZWUAOXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152796
Record name 6-Nitrotryptophol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120302-30-9
Record name 6-Nitrotryptophol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120302309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitrotryptophol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-NITROTRYPTOPHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS4G4VFM4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitrotryptophol
Reactant of Route 2
Reactant of Route 2
6-Nitrotryptophol
Reactant of Route 3
Reactant of Route 3
6-Nitrotryptophol
Reactant of Route 4
Reactant of Route 4
6-Nitrotryptophol
Reactant of Route 5
Reactant of Route 5
6-Nitrotryptophol
Reactant of Route 6
6-Nitrotryptophol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.